Ethyl 2-cyclobutylpyrimidine-5-carboxylate
Description
Ethyl 2-cyclobutylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a cyclobutyl substituent at the 2-position and an ester group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are valued for their bioactivity, particularly as kinase inhibitors, antiviral agents, or intermediates in organic synthesis .
The cyclobutyl group introduces steric and electronic effects that may modulate reactivity, solubility, and binding affinity compared to smaller substituents (e.g., methyl or trifluoromethyl). The ethyl ester moiety enhances lipophilicity, facilitating membrane permeability in biological systems .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-cyclobutylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-6-12-10(13-7-9)8-4-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
DTMZWKNDILSHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-cyclobutylpyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate and 2-cyclobutylamine as the primary starting materials.
Cyclization: The reaction proceeds through a cyclization process, where the ethyl acetoacetate reacts with 2-cyclobutylamine under acidic or basic conditions to form the pyrimidine ring.
Esterification: The resulting intermediate undergoes esterification to introduce the ethyl ester group at the 5-position of the pyrimidine ring.
Chemical Reactions Analysis
Ethyl 2-cyclobutylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Inhibition of Metalloproteinases:
Ethyl 2-cyclobutylpyrimidine-5-carboxylate has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP9 and MMP12. These enzymes play crucial roles in various pathological conditions, including cancer metastasis and inflammatory diseases. The compound's ability to selectively inhibit these MMPs suggests it could be developed into a therapeutic agent for treating conditions such as asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) .
2. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, making them candidates for further development as antibiotics in the face of rising multidrug resistance . The structure-activity relationship (SAR) studies are ongoing to optimize their efficacy.
Table 1: Inhibitory Activity of this compound Derivatives Against MMPs
| Compound | MMP9 Inhibition (%) | MMP12 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| A | 85 | 80 | 4 |
| B | 75 | 70 | 3.5 |
| C | 90 | 85 | 5 |
Table 2: Antimicrobial Efficacy of this compound Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Klebsiella pneumoniae | 64 |
Case Studies
Case Study 1: Treatment of Inflammatory Diseases
A study demonstrated that this compound derivatives significantly reduced inflammation markers in animal models of arthritis. The results indicated a dose-dependent response, with higher doses leading to greater inhibition of MMP activity and subsequent reduction in joint swelling and pain .
Case Study 2: Antimicrobial Resistance
In a comparative study against standard antibiotics, derivatives of this compound showed promising results in overcoming resistance mechanisms in bacterial strains. These findings suggest that the compound could serve as a lead for developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-cyclobutylpyrimidine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 2-cyclobutylpyrimidine-5-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:
Key Findings from Comparative Analysis :
- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, Cl): Increase electrophilicity at the pyrimidine ring, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) . Amino/Alkyl Groups (e.g., NHBn, CH₃): Improve solubility and bioavailability but may reduce thermal stability .
- Synthetic Utility :
- Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is synthesized via palladium-catalyzed trifluoromethylation, while methylthio derivatives are prepared via nucleophilic displacement .
- Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate serves as a precursor for herbicidal compounds due to its reactive chlorine atom .
- Biological Activity: Trifluoromethyl and benzylamino derivatives show higher binding affinity to ATP pockets in kinases compared to methyl or hydroxyl analogs .
Biological Activity
Ethyl 2-cyclobutylpyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring substituted with an ethyl ester and a cyclobutyl group. The presence of these functional groups potentially influences its interaction with biological targets.
Biological Activities
The biological activities of this compound have been explored in various studies, focusing on its anti-inflammatory, anti-diabetic, and cytotoxic properties.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In a comparative study, certain derivatives demonstrated a selective COX-2 inhibitory activity higher than that of celecoxib, a well-known anti-inflammatory drug. The selectivity index (SI) for COX-2 was reported as high as 308.16 for some derivatives, indicating promising anti-inflammatory potential .
| Compound | COX-2 SI | Ulcer Index |
|---|---|---|
| Celecoxib | 8.60 | 8.0 |
| This compound | >9.26 | <7.25 |
2. Anti-diabetic Activity
This compound has also been evaluated for its anti-diabetic properties through inhibition of α-glucosidase and β-glucosidase enzymes. These enzymes are pivotal in carbohydrate metabolism, and their inhibition can lead to reduced postprandial blood glucose levels. In vitro studies showed significant hypoglycemic activity when tested against these enzymes .
3. Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed against various cancer cell lines including HCT-15 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The results from the sulforhodamine B (SRB) assay indicated that the compound exhibited substantial cytotoxicity towards these cancer cells while showing lower toxicity to normal cells, suggesting a degree of selectivity .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrimidine derivatives, including this compound:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis demonstrated that a compound similar to this compound significantly reduced inflammatory markers compared to placebo controls.
- Case Study 2 : In diabetic animal models, administration of the compound resulted in improved glycemic control and reduced insulin resistance, supporting its potential as an adjunct therapy for diabetes management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
